molecular formula C21H28N6O B14927451 6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927451
M. Wt: 380.5 g/mol
InChI Key: MHKTWMRATPCWIT-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound under acidic or basic conditions.

    Introduction of Cyclopropyl and Ethyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Coupling to Form Carboxamide: The final step involves the coupling of the pyrazole derivative with a carboxylic acid or its derivative (such as an acid chloride) to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-N~4~-METHYL-N~4~-[(1-METHYL-3-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-N~4~-PROPYL-N~4~-[(1-PROPYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H28N6O/c1-6-26(11-16-12-27(7-2)24-13(16)3)21(28)17-10-18(15-8-9-15)22-20-19(17)14(4)23-25(20)5/h10,12,15H,6-9,11H2,1-5H3

InChI Key

MHKTWMRATPCWIT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4

Origin of Product

United States

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